molecular formula C27H30O6 B12318250 2-(Hydroxymethyl)-4,5,6-tris(phenylmethoxy)oxan-3-ol

2-(Hydroxymethyl)-4,5,6-tris(phenylmethoxy)oxan-3-ol

Cat. No.: B12318250
M. Wt: 450.5 g/mol
InChI Key: LSHLWIIYISYWAF-UHFFFAOYSA-N
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Description

1,2,3-Tri-O-benzyl-b-D-galactopyranoside is a chemical compound with the molecular formula C₂₇H₃₀O₆ and a molecular weight of 450.52. This compound is a derivative of galactose, a type of sugar, and is often used in the study of glycosylation reactions in biomedical research.

Preparation Methods

The synthesis of 1,2,3-Tri-O-benzyl-b-D-galactopyranoside typically involves the benzylation of galactose derivatives. The reaction conditions often include the use of benzyl chloride and a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to ensure complete benzylation. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1,2,3-Tri-O-benzyl-b-D-galactopyranoside can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can convert it into alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: It can undergo nucleophilic substitution reactions where the benzyl groups are replaced by other functional groups using reagents like hydrogen bromide (HBr) or sodium methoxide (NaOMe).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with PCC would yield an aldehyde, while reduction with LiAlH₄ would produce an alcohol.

Scientific Research Applications

1,2,3-Tri-O-benzyl-b-D-galactopyranoside is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycosides.

    Biology: It is employed in the study of glycosylation reactions, which are crucial for understanding carbohydrate-protein interactions.

    Medicine: This compound is instrumental in the development of antiviral drugs, where understanding carbohydrate-protein interactions is essential.

    Industry: It is used in the production of various glycosylated products and as a precursor in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of 1,2,3-Tri-O-benzyl-b-D-galactopyranoside involves its interaction with specific molecular targets and pathways. In glycosylation reactions, it acts as a donor molecule, transferring its sugar moiety to acceptor molecules. The compound’s benzyl groups protect the hydroxyl groups of the galactose, preventing unwanted side reactions and ensuring selective glycosylation .

Comparison with Similar Compounds

1,2,3-Tri-O-benzyl-b-D-galactopyranoside can be compared with other similar compounds such as:

    1,2,3-Tri-O-benzyl-4-O-benzoyl-b-D-galactopyranoside: This compound has an additional benzoyl group, which may alter its reactivity and applications.

    Ethyl 2,3,6-tri-O-benzyl-1-thio-b-D-glucopyranoside: This compound contains a thio group instead of a hydroxyl group, which can significantly change its chemical properties and reactivity.

The uniqueness of 1,2,3-Tri-O-benzyl-b-D-galactopyranoside lies in its specific substitution pattern, which makes it particularly useful in selective glycosylation reactions and as a building block for more complex carbohydrate structures.

Properties

Molecular Formula

C27H30O6

Molecular Weight

450.5 g/mol

IUPAC Name

2-(hydroxymethyl)-4,5,6-tris(phenylmethoxy)oxan-3-ol

InChI

InChI=1S/C27H30O6/c28-16-23-24(29)25(30-17-20-10-4-1-5-11-20)26(31-18-21-12-6-2-7-13-21)27(33-23)32-19-22-14-8-3-9-15-22/h1-15,23-29H,16-19H2

InChI Key

LSHLWIIYISYWAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2C(C(OC(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)CO)O

Origin of Product

United States

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